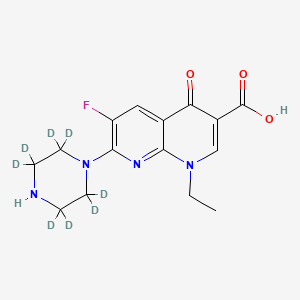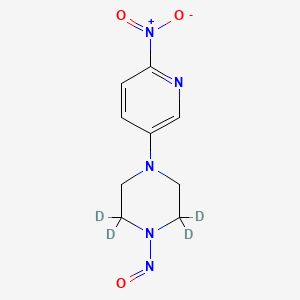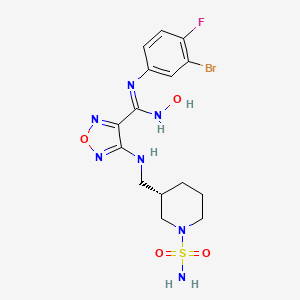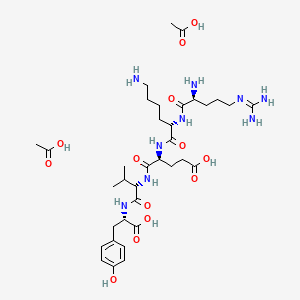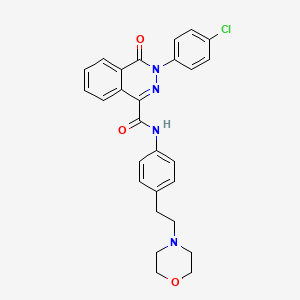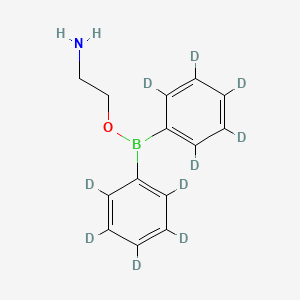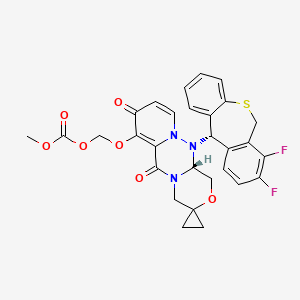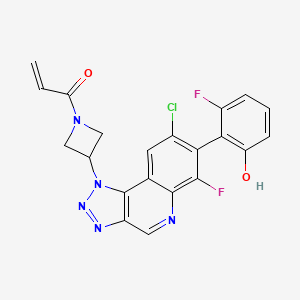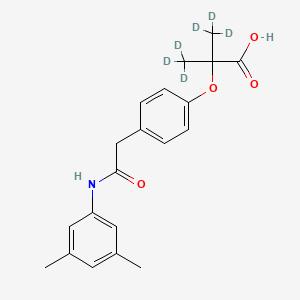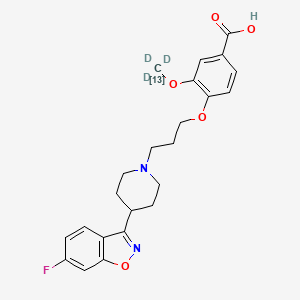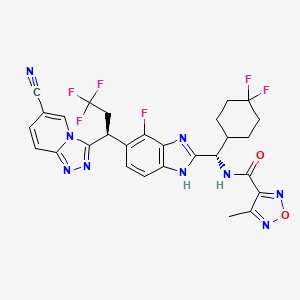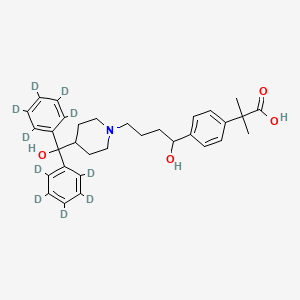
Fexofenadine-d10
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fexofenadine-d10 is a deuterated form of fexofenadine, an antihistamine used to treat allergy symptoms such as hay fever and urticaria. The deuterium atoms in this compound replace hydrogen atoms, which can provide insights into the metabolic pathways and pharmacokinetics of the drug. This compound is particularly useful in scientific research for studying the behavior of fexofenadine in the body.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fexofenadine-d10 involves the incorporation of deuterium atoms into the fexofenadine molecule. One common method is the catalytic hydrogenation of fexofenadine in the presence of deuterium gas. This process typically requires a palladium or platinum catalyst under high pressure and temperature conditions. The reaction can be represented as follows:
Fexofenadine+D2→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to handle deuterium gas safely. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to verify the deuterium incorporation and overall purity.
化学反应分析
Types of Reactions
Fexofenadine-d10 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding carboxylic acid derivative.
Reduction: The compound can be reduced to its alcohol form under specific conditions.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
科学研究应用
Fexofenadine-d10 is widely used in scientific research due to its deuterium labeling, which allows for detailed studies of drug metabolism and pharmacokinetics. Some key applications include:
Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of fexofenadine.
Metabolic Pathway Analysis: Investigating the metabolic pathways and identifying metabolites.
Drug Interaction Studies: Examining interactions with other drugs and their impact on fexofenadine metabolism.
Biological Research: Studying the effects of fexofenadine on various biological systems and its potential therapeutic applications.
作用机制
Fexofenadine-d10 exerts its effects by selectively antagonizing the H1 histamine receptors. By blocking these receptors, it prevents the activation of histamine, which is responsible for allergy symptoms such as itching, sneezing, and runny nose. The deuterium atoms in this compound do not alter its mechanism of action but provide a means to study its pharmacokinetics more accurately.
相似化合物的比较
Fexofenadine-d10 is compared with other second-generation antihistamines such as cetirizine, loratadine, and desloratadine. These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles and side effect profiles.
Cetirizine: Known for its efficacy but may cause drowsiness in some individuals.
Loratadine: Less likely to cause drowsiness but has a slower onset of action.
Desloratadine: A metabolite of loratadine with a longer duration of action and minimal sedative effects.
This compound is unique due to its deuterium labeling, which allows for more precise pharmacokinetic studies and a better understanding of its metabolic pathways.
属性
分子式 |
C32H39NO4 |
|---|---|
分子量 |
511.7 g/mol |
IUPAC 名称 |
2-[4-[1-hydroxy-4-[4-[hydroxy-bis(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid |
InChI |
InChI=1S/C32H39NO4/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36)/i3D,4D,5D,6D,7D,8D,10D,11D,12D,13D |
InChI 键 |
RWTNPBWLLIMQHL-ZKZWDRQZSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2CCN(CC2)CCCC(C3=CC=C(C=C3)C(C)(C)C(=O)O)O)(C4=C(C(=C(C(=C4[2H])[2H])[2H])[2H])[2H])O)[2H])[2H] |
规范 SMILES |
CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-2-methylphenyl]-2-methylquinoline-6-carboxamide](/img/structure/B15143404.png)
